![molecular formula C18H17N3O2 B567861 N-Bencil-2-(2,7-dimetil-imidazo[1,2-a]piridin-3-il)-2-oxoacetamida CAS No. 1300030-83-4](/img/structure/B567861.png)

N-Bencil-2-(2,7-dimetil-imidazo[1,2-a]piridin-3-il)-2-oxoacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

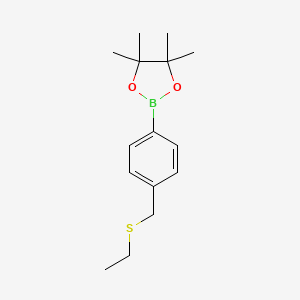

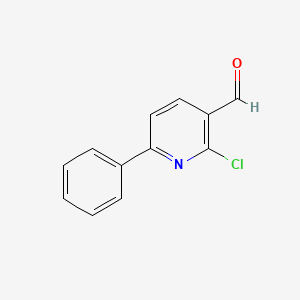

N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a dimethylimidazo[1,2-a]pyridine moiety, and an oxoacetamide group, which contribute to its unique chemical properties and biological activities.

Aplicaciones Científicas De Investigación

- N-Bencil-2-(2,7-dimetil-imidazo[1,2-a]piridin-3-il)-2-oxoacetamida (Bencil 2,2,2-tricloroacetiminato) sirve como reactivo durante la síntesis del éter dimetil de funiculosina y (S)-3-(benciloxi)-2-metilpropanal. Además, se puede utilizar para la esterificación suave de ácidos carboxílicos en presencia de una cantidad catalítica de éter de BF3 .

- Los derivados de la N-bencilpiridina-2-ona han mostrado efectos ameliorantes de la memoria. Estos compuestos podrían ser potencialmente beneficiosos en el tratamiento de la disfunción cognitiva inducida por el bloqueo colinérgico .

- En el campo de la agricultura, los derivados de la this compound se han investigado como herbicidas. Específicamente, las 2-metoxibenzamidas se descubrieron como un nuevo tipo de compuesto líder para el desarrollo de herbicidas blanqueadores .

- Los investigadores han reportado un conjunto de nueve 2,7-dimetil-imidazo[1,2-a]piridina-3-carboxamidas, incluido nuestro compuesto de interés, que muestran actividad anti-TB in vitro contra cepas de Mycobacterium tuberculosis en replicación y no replicación. Estos compuestos también exhiben actividad contra cepas multirresistentes (MDR) y extremadamente resistentes a los medicamentos (XDR) .

- Las N-(piridin-2-il)amidas se pueden sintetizar a partir de a-bromocetonas y 2-aminopiridina en condiciones suaves y sin metales. Esta vía de reacción proporciona un método útil para acceder a estas amidas .

- Bencil 2-(5-(etoxicarbonil)piridin-2-il)pirimidina-5-carboxilato, un derivado de nuestro compuesto, ha sido sintetizado. Este compuesto puede tener aplicaciones potenciales en química medicinal u otras áreas .

Síntesis química y reactivos

Función cognitiva y mejora de la memoria

Desarrollo de herbicidas

Actividad antituberculosa

Síntesis sin metales de N-(piridin-2-il)amidas

Derivados de pirimidina

Mecanismo De Acción

Target of Action

The compound N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide is an analogue of the imidazo[1,2-a]pyridine class . These compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the survival and replication of tuberculosis bacteria. By interacting with these bacteria, the compound disrupts their normal functioning, leading to a reduction in their growth .

Pharmacokinetics

Similar compounds have been reported to have pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the compound’s action is a significant reduction in the growth of tuberculosis bacteria. This includes both replicating and non-replicating bacteria, as well as multidrug-resistant and extensively drug-resistant strains .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the efficient formation of the imidazo[1,2-a]pyridine core structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazo[1,2-a]pyridine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Propiedades

IUPAC Name |

N-benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-8-9-21-15(10-12)20-13(2)16(21)17(22)18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEYHKFKMBJCEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)NCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)

![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1](/img/structure/B567796.png)